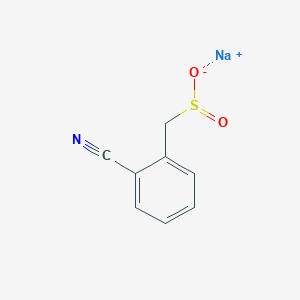
3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine is a heterocyclic compound featuring an azetidine ring, which is a four-membered ring containing nitrogen. The presence of two fluorine atoms on the propan-1-amine moiety adds unique chemical properties to this compound. Azetidine derivatives are known for their biological activities and are used in various pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of azetidine derivatives.
Fluorination: The introduction of fluorine atoms can be achieved through various fluorination reactions. One approach is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound’s biological activity makes it a valuable tool for studying enzyme interactions and cellular processes.
Wirkmechanismus
The mechanism of action of 3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it a potent modulator of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Azetidine: A simple four-membered ring containing nitrogen, used as a building block in organic synthesis.
2-Azetidinone:
3-(Azetidin-1-yl)propan-1-amine: Similar in structure but lacks the fluorine atoms, resulting in different chemical properties.
Uniqueness: 3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying biological systems .
Eigenschaften
Molekularformel |
C6H12F2N2 |
|---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
3-(azetidin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C6H12F2N2/c7-6(8,4-9)5-10-2-1-3-10/h1-5,9H2 |
InChI-Schlüssel |
ILAGWFUFLNTGAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine](/img/structure/B13167170.png)

![4-(2-Aminoethyl)spiro[2.4]heptan-4-ol](/img/structure/B13167187.png)


![4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol](/img/structure/B13167200.png)

![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13167208.png)




![1-[(Cyclopropylmethyl)amino]but-3-yn-2-one](/img/structure/B13167228.png)
